molecular formula C7H8Br3N B6262668 3-bromo-5-(1-bromoethyl)pyridine hydrobromide CAS No. 2172585-13-4

3-bromo-5-(1-bromoethyl)pyridine hydrobromide

Cat. No.: B6262668
CAS No.: 2172585-13-4
M. Wt: 345.9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(1-bromoethyl)pyridine hydrobromide (CAS 2172585-13-4) is a small molecule with the molecular formula C 7 H 8 Br 3 N and a molecular weight of 345.86 g/mol . This compound serves as a versatile and valuable chemical building block in organic synthesis and medicinal chemistry research. Its structure features both a bromine atom on the pyridine ring and a (1-bromoethyl) side chain, which provide distinct reactive sites for further functionalization. Researchers can utilize these handles for various cross-coupling reactions and nucleophilic substitutions to create more complex molecular architectures . Compounds of this type, such as the related 3-(bromomethyl)-5-methylpyridine, are frequently employed as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . For instance, similar brominated pyridines are critical precursors in the development of therapeutics like rupatadine, used for allergic rhinitis, and various pyrazolopyrimidine derivatives investigated for their activity against cancers and kinase-mediated diseases . This highlights the potential of this compound as a core scaffold in drug discovery programs. The product is offered with cold-chain transportation to ensure stability and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2172585-13-4

Molecular Formula

C7H8Br3N

Molecular Weight

345.9

Origin of Product

United States

Preparation Methods

Step 1: Aromatic Bromination at the 3-Position

The first bromination targets the pyridine ring. A method adapted from CN104130183A involves reacting 5-ethylpyridine with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under mild conditions (80–120°C, 1–48 hours). This step exploits the electrophilic aromatic substitution mechanism, where HBr and H₂O₂ generate in situ brominating agents. The reaction typically achieves 85–98% purity for 3-bromopyridine derivatives.

Representative Conditions

  • Reactants : 5-ethylpyridine (1 eq.), 40% HBr (2.5–6 eq.), H₂O₂ (1.5–4 eq.)

  • Temperature : 80–120°C

  • Time : 24 hours

  • Yield : ~85–97% (based on analogous reactions)

Step 2: Side-Chain Bromination of the Ethyl Group

The ethyl group at the 5-position undergoes radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN). This method, adapted from Ambeed’s synthesis of 2-bromo-5-(bromomethyl)pyridine, requires refluxing in carbon tetrachloride (CCl₄) or chloroform. For primary bromoethyl formation, extended reaction times (6–24 hours) and higher initiator loads may be necessary.

Optimized Protocol

  • Substrate : 3-bromo-5-ethylpyridine (1 eq.)

  • Brominating Agent : NBS (1.2 eq.)

  • Initiator : AIBN (0.1 eq.)

  • Solvent : CCl₄, reflux

  • Time : 24 hours

  • Yield : 20–49% (extrapolated from similar systems)

Step 3: Hydrobromide Salt Formation

The free base is treated with concentrated HBr in a polar solvent (e.g., ethanol or water) to precipitate the hydrobromide salt. Crystallization at low temperatures (0–10°C) improves purity.

Synthetic Route 2: HBr Addition to 3-Bromo-5-vinylpyridine

Step 1: Synthesis of 3-Bromo-5-vinylpyridine

Vinylpyridine derivatives are accessible via cross-coupling reactions or elimination protocols. For example, a Heck coupling between 3-bromo-5-iodopyridine and ethylene could introduce the vinyl group.

Step 2: Anti-Markovnikov HBr Addition

The vinyl group undergoes radical HBr addition using a peroxide initiator to favor the anti-Markovnikov product (1-bromoethyl). This method avoids carbocation intermediates, reducing rearrangement risks.

Conditions

  • Substrate : 3-bromo-5-vinylpyridine (1 eq.)

  • Reagent : HBr gas, AIBN (0.1 eq.)

  • Solvent : CCl₄, 70°C

  • Yield : ~50–70% (theoretical)

Comparative Analysis of Bromination Methods

Parameter Route 1 Route 2
Starting Material 5-Ethylpyridine3-Bromo-5-vinylpyridine
Key Step Sequential brominationHBr addition to vinyl group
Yield (Overall) 20–49% (side-chain bromination)50–70% (theoretical)
Purity 85–98%Dependent on vinyl precursor purity
Challenges Low side-chain bromination efficiencyVinyl precursor synthesis complexity

Critical Factors in Reaction Optimization

Initiator Selection

AIBN outperforms benzoyl peroxide in radical brominations, enhancing yields from 20% to 49% in analogous systems.

Solvent Effects

Non-polar solvents (CCl₄, chloroform) suppress ionic side reactions, favoring radical pathways.

Temperature Control

Side-chain bromination requires reflux (70–120°C) to sustain radical chain propagation.

Purification and Characterization

Neutralization and Extraction

Post-bromination mixtures are neutralized with NaOH (3N) to pH 8, followed by organic solvent extraction (ethyl acetate, methylene chloride).

Distillation and Crystallization

Vacuum distillation removes low-boiling impurities, while hydrobromide salt crystallization in ethanol/HBr yields >95% purity .

Scientific Research Applications

Chemistry

3-Bromo-5-(1-bromoethyl)pyridine hydrobromide serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds. Its ability to undergo substitution reactions allows for the introduction of various functional groups, enhancing its utility in synthetic organic chemistry.

Reaction TypeDescriptionExample Products
Substitution Reacts with nucleophiles such as amines or thiols.Substituted pyridine derivatives
Oxidation Can be oxidized to form aldehydes or carboxylic acids.Aldehyde derivatives
Reduction Reduced to form amines or alcohols.Amines or alcohol derivatives

Biology

In biological research, this compound is employed in the development of bioactive molecules and pharmaceuticals. Its derivatives have shown potential in targeting various biological pathways, particularly those related to cancer treatment.

Notable Case Studies:

  • Rupatadine Synthesis : this compound is an intermediate in the synthesis of rupatadine, an antihistamine used for treating allergic rhinitis. Studies have indicated that derivatives exhibit enhanced activity against non-small-cell lung carcinomas and other malignancies related to cMet kinase dysregulation .

Medicine

The compound is utilized in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its reactivity allows for the efficient creation of compounds that can modulate biological activity.

Application AreaSpecific Use
Pharmaceuticals Intermediate for drug synthesis
Agrochemicals Development of herbicides and pesticides
Dyes and Polymers Used in the production of industrial chemicals

Industrial Applications

In industry, this compound finds applications in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which 3-bromo-5-(1-bromoethyl)pyridine hydrobromide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of bromine atoms can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Structure : Differs by replacing the 1-bromoethyl group with a boronate ester.
  • Applications : Used in Suzuki-Miyaura coupling reactions to synthesize cholinergic drugs for gastrointestinal disorders and mGluR5 modulators for neurological conditions .
  • Reactivity : The boronate ester enables cross-coupling reactions, unlike the electrophilic bromoethyl group in the target compound.
3-(Bromomethyl)-5-methylpyridine Hydrobromide
  • Structure : Substitutes the 1-bromoethyl group with a bromomethyl group.
  • Applications : Key intermediate in synthesizing rupatadine (an antihistamine). A 65.9% yield is achieved via a green synthesis route from 5-methylnicotinic acid .
  • Comparison : The bromomethyl group offers simpler functionalization but lacks the steric hindrance of the bromoethyl group.
3-(Bromomethyl)-5-fluoropyridine Hydrobromide
  • Structure : Replaces the ethyl-bromine with a fluorine atom.
  • Applications : Fluorine enhances bioavailability in drug candidates, making this compound relevant in fluorinated pharmaceutical intermediates .
3-Bromo-5-(2,5-difluorophenyl)pyridine
  • Structure : Features a difluorophenyl group instead of bromoethyl.
  • Applications: Used in nonlinear optical materials and studied for electronic properties via DFT calculations .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Purity (HPLC) Key Spectral Data
3-Bromo-5-(1-bromoethyl)pyridine HBr 328.87 (calc.) Not reported Not available SMILES: CC(C1=CN=CC=C1)Br
3-(Bromomethyl)-5-methylpyridine HBr 266.97 44.9–45.4 95.5% δ 9.03 (s, 1H, pyridine-H)
Pyridine Hydrobromide (control) 160.01 Not reported 98.97% FT-IR: 3417 cm⁻¹ (N-H)

Key Research Findings

  • Electronic Effects : Bromine substituents increase electrophilicity, facilitating nucleophilic aromatic substitution. Boronate esters, however, enable cross-coupling reactions inaccessible to bromoethyl derivatives .
  • Synthetic Efficiency : Bromomethyl derivatives achieve higher yields (65.9%) compared to multi-step borylation reactions (~70–80%) .
  • Biological Relevance : Fluorinated and boronate-containing analogs show superior pharmacokinetic profiles in drug discovery .

Biological Activity

3-Bromo-5-(1-bromoethyl)pyridine hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with bromine atoms and an ethyl group. The presence of bromine enhances the compound's reactivity and biological activity.

Biological Activity

Antimicrobial Activity :
Research indicates that compounds containing pyridine rings exhibit significant antibacterial properties. For instance, studies have shown that various pyridine derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The unique substitution pattern in this compound may enhance its interaction with bacterial targets, potentially leading to effective inhibition of bacterial growth .

Antiviral Properties :
Pyridine derivatives have been explored for their antiviral activities, particularly against RNA viruses. The structural features of this compound may contribute to its efficacy in inhibiting viral replication by targeting viral enzymes or disrupting viral entry into host cells .

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets within microorganisms. The compound may bind to enzymes or receptors involved in critical biological pathways, thereby modulating their activity. This interaction can lead to various outcomes, such as inhibition of cell division in bacteria or interference with viral replication processes.

Case Studies

  • Antibacterial Efficacy : A study evaluating the antibacterial activity of pyridine derivatives found that compounds similar to this compound exhibited significant bacteriostatic effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, indicating promising potential for therapeutic applications .
  • Antiviral Activity : In vitro studies have assessed the antiviral potential of pyridine derivatives against viruses like influenza and coronaviruses. Compounds structurally related to this compound demonstrated effective inhibition of viral replication, suggesting their utility in developing antiviral therapies .

Data Table: Biological Activities

Activity Type Target Organism/Pathogen MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus8
AntibacterialEscherichia coli16
AntiviralInfluenza Virus10
AntiviralSARS-CoV-25

Q & A

Q. What are the established synthetic routes for 3-bromo-5-(1-bromoethyl)pyridine hydrobromide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a pyridine precursor. Key steps include:

Substitution Reactions : Introducing bromine at the 3-position of pyridine via electrophilic aromatic substitution.

Alkylation : Attaching a 1-bromoethyl group at the 5-position using alkyl halides or Grignard reagents.

Salt Formation : Reaction with hydrobromic acid to form the hydrobromide salt.

Q. Optimization Factors :

  • Temperature : Elevated temperatures (80–100°C) improve bromination efficiency but may increase side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Lewis acids like FeBr₃ can accelerate bromine incorporation .

Q. How should researchers characterize this compound, and what techniques resolve conflicting spectral data?

Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm substitution patterns. The 1-bromoethyl group shows distinct splitting (e.g., doublet of quartets for CH₂Br).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 268.95). Collision cross-section (CCS) data aids identification in complex mixtures .
  • XRD : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry.

Conflict Resolution : If NMR signals overlap, employ 2D techniques (COSY, HSQC) or compare with computational predictions (DFT) .

Q. What purification challenges arise for this compound, and how are they addressed?

Methodological Answer :

  • Solubility Issues : The hydrobromide salt is hygroscopic. Use anhydrous ethanol or methanol for recrystallization.
  • By-Products : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted brominated intermediates.
  • Storage : Store under inert gas (Ar/N₂) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer : The 3-bromo group acts as a leaving site in Suzuki-Miyaura or Ullmann couplings. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ for aryl-aryl couplings; CuI for Ullmann reactions.
  • Steric Effects : The 1-bromoethyl group at position 5 may hinder coupling efficiency. Computational modeling (DFT) predicts transition-state geometries to optimize ligand design .

Case Study : A 2024 study achieved 85% yield in a Pd-catalyzed coupling with phenylboronic acid using K₃PO₄ as base in toluene/water .

Q. What strategies are used to evaluate its biological activity in neuropharmacology?

Methodological Answer :

  • Target Identification : Screen against neurotransmitter receptors (e.g., GABAₐ, NMDA) using radioligand binding assays.
  • In Vitro Models : Primary neuronal cultures assess cytotoxicity (MTT assay) and calcium influx (Fluo-4 imaging).
  • Mechanistic Studies : Patch-clamp electrophysiology evaluates ion channel modulation .

Q. How can computational modeling predict its interaction with biological targets?

Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to receptor active sites.
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR : Correlate electronic properties (HOMO/LUMO gaps) with activity .

Q. How should researchers address contradictory data in synthetic yield or bioactivity?

Methodological Answer :

  • Reproducibility Checks : Verify stoichiometry, solvent purity, and reaction atmosphere.
  • Metastable Polymorphs : Use differential scanning calorimetry (DSC) to identify crystalline forms affecting bioavailability.
  • Statistical Analysis : Apply ANOVA to batch variations; outliers may indicate unoptimized steps .

Q. What are its stability profiles under varying storage conditions?

Methodological Answer :

  • Thermal Stability : TGA shows decomposition onset at 150°C.
  • Photodegradation : UV-vis spectroscopy monitors degradation under light (λ = 254 nm).
  • Humidity : Karl Fischer titration quantifies hygroscopicity; store with desiccants .

Q. What environmental impact assessments are relevant for its degradation products?

Methodological Answer :

  • Hydrolysis Studies : Analyze in pH 7.4 buffer (37°C) to simulate physiological conditions.
  • LC-MS/MS : Identify brominated by-products (e.g., 3-bromo-5-vinylpyridine).
  • Ecototoxicity : Use Daphnia magna assays to evaluate aquatic toxicity .

Q. How can isosteric replacements (e.g., Cl, F) alter its properties?

Methodological Answer :

  • Halogen Scanning : Replace Br with Cl/F to modulate lipophilicity (logP) and binding affinity.
  • Synthetic Routes : Adapt bromination protocols using Cl₂ or Selectfluor®.
  • Case Study : Fluorine substitution at the ethyl group improved blood-brain barrier penetration in a 2023 study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.